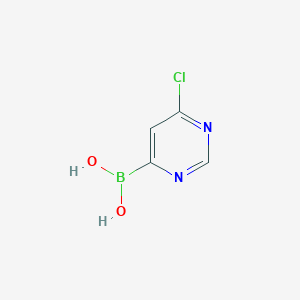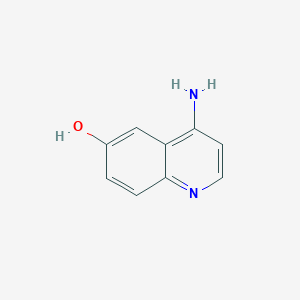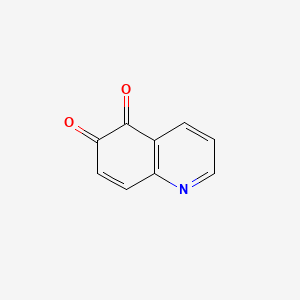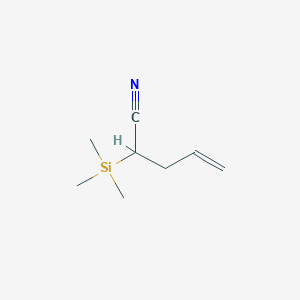![molecular formula C8H9N3O B11920277 {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrimidine ring, with a methyl group at the 6th position and a hydroxymethyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol typically involves multi-step processes. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then subjected to a series of reactions to introduce the methyl and hydroxymethyl groups. For instance, the chlorination of carbonyl compounds with phosphorus oxychloride, followed by oxidation with potassium osmate hydrate and sodium periodate, can yield the desired intermediate . Subsequent reactions, such as nucleophilic substitution and reduction, lead to the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting enzymes like CDK2 and EGFR. Its derivatives have shown promising anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases like CDK2, preventing their activity and thereby inhibiting cell proliferation . This interaction can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate signaling pathways makes it a valuable tool in cancer research and therapy .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrido[2,3-d]pyrimidine: Known for its applications in medicinal chemistry and materials science.
Uniqueness
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a multi-targeted kinase inhibitor make it a compound of significant interest in various research fields .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2,4,12H,3H2,1H3,(H,9,10,11) |
Clave InChI |
UFIAWFXLZCQIBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=CN=C2N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


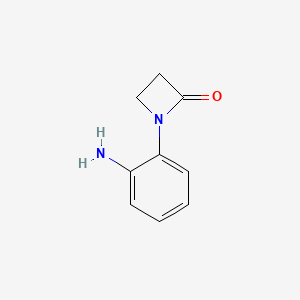

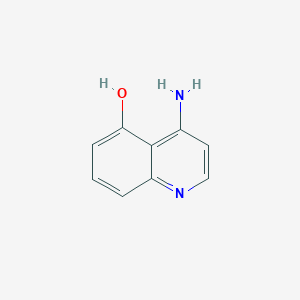
![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)

